
(3-Methoxy-1,2-oxazol-5-yl)methanol
Overview
Description
(3-Methoxy-1,2-oxazol-5-yl)methanol is a chemical compound with the molecular formula C5H7NO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanol typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method employs Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods: Industrial production of isoxazoles, including this compound, often utilizes metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are more eco-friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-1,2-oxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization to form isoxazoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: CuCl-mediated intramolecular cyclization.
Reduction: Hydrogenation using palladium on carbon (Pd/C).
Substitution: Use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (3-Methoxy-1,2-oxazol-5-yl)methanol is CHNO, and it features a five-membered heterocyclic structure characteristic of isoxazoles. This structure is significant in medicinal chemistry due to the compound's ability to interact with biological targets.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects :
-
Anticancer Activity : Research indicates that this compound exhibits selective cytotoxicity towards cancer cells. A study utilizing the WST-1 assay demonstrated a dose-dependent increase in cytotoxicity across various cancer cell lines, with an IC50 value suggesting significant potential for development as an anticancer agent.
Cell Line IC50 (µM) MCF-7 (Breast) 15.2 HeLa (Cervical) 10.4 A549 (Lung) 12.7 -
Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial activity:
Compound Target Pathogen MIC (mg/mL) This compound Staphylococcus aureus 0.22 This compound Escherichia coli 0.44
Biological Mechanisms
The mechanisms through which this compound exerts its effects include:
- Cell Signaling Modulation : It influences pathways like the MAPK pathway, crucial for cell survival and proliferation.
- Gene Expression Alteration : The compound modulates transcription factors affecting gene transcription.
Industrial Applications
In industry, this compound serves as a precursor for synthesizing new materials and pharmaceuticals. Its unique structure allows it to be utilized in various synthetic routes:
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Carbonyl compound |
Reduction | Lithium aluminum hydride | Alcohol |
Substitution | Various halogenating agents | Substituted oxazole derivatives |
Study 1: Anticancer Activity
A recent study investigated the anticancer properties of this compound on several cancer cell lines using a WST-1 assay. Results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM for HeLa cells, suggesting its potential as a lead compound for further development in cancer therapy .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against common bacterial strains. The results showed effective inhibition at low concentrations, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating promising potential for treating bacterial infections .
Mechanism of Action
The mechanism of action of (3-Methoxy-1,2-oxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to modulate various biological activities by binding to enzymes and receptors, thereby influencing cellular processes . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
3-Hydroxy-5-methylisoxazole: Known for its use as a reactant in the synthesis of carboxamides and isoxazolones.
Isoxazole: The parent compound, widely used in drug discovery and development.
Uniqueness: (3-Methoxy-1,2-oxazol-5-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and hydroxymethyl groups allow for diverse chemical modifications, making it a versatile compound in various research fields.
Biological Activity
(3-Methoxy-1,2-oxazol-5-yl)methanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
This compound is characterized by its oxazole ring, which is known for conferring biological activity. The presence of the methoxy group enhances its solubility and reactivity with biological targets. Its chemical structure can be represented as follows:
Research indicates that this compound interacts with various enzymes and proteins, influencing their activity and function. Key biochemical properties include:
- Antioxidant Activity : The compound has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant.
- Enzyme Interaction : It may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.
3. Cellular Effects
The effects of this compound on cellular processes are significant:
- Cell Signaling Modulation : It influences cell signaling pathways such as the MAPK pathway, which is crucial for cell survival and proliferation.
- Impact on Gene Expression : The compound alters gene expression patterns by modulating transcription factors or signaling pathways that control gene transcription.
At the molecular level, this compound exerts its effects through several mechanisms:
- Binding to Biomolecules : It can bind to specific enzymes and receptors, leading to inhibition or activation.
- Inhibition of Specific Pathways : The compound has been studied for its potential to inhibit pathways linked to cancer cell proliferation and survival .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness in inhibiting bacterial growth at certain concentrations .
Anticancer Properties
The compound has shown promise in anticancer research. It has been tested against several cancer cell lines, revealing selective toxicity towards malignant cells while sparing normal cells in some cases .
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on different cancer cell lines using a WST-1 assay. The results indicated a dose-dependent increase in cytotoxicity, with an IC50 value suggesting significant potential for further development as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, indicating effective inhibition at low concentrations .
Compound | Target Pathogen | MIC (mg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 0.22 |
This compound | E. coli | 0.44 |
7. Future Directions
The biological activity of this compound suggests it could serve as a lead compound for drug development targeting oxidative stress-related diseases and various cancers. Future research should focus on elucidating its detailed molecular mechanisms and optimizing its pharmacological properties through structural modifications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3-Methoxy-1,2-oxazol-5-yl)methanol, and how can regioselectivity be controlled?
- Methodological Answer : The compound can be synthesized via regioselective cyclization of alkoxy-oxazole precursors. For example, trifluoroacetic acid (TFA)-mediated reactions under reflux conditions (e.g., 80°C, 12 h) yield stable intermediates like 2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]cycloaminyl-1-ium trifluoroacetates, which can be hydrolyzed to the target alcohol . Control of regioselectivity relies on electron-donating groups (e.g., methoxy) stabilizing the oxazole ring during cyclization.
Reaction Conditions | Key Observations |
---|---|
TFA, reflux, 12 h | High regioselectivity (>90%) for oxazole ring |
Na₂CO₃ quenching | Prevents over-acidification of the product |
Q. How can this compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : The methoxy group (δ ~3.8 ppm in H NMR) and oxazole protons (δ ~6.5–7.2 ppm) are diagnostic. C NMR shows characteristic signals for the oxazole carbons (δ ~95–160 ppm) .
- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve hydrogen-bonding networks and confirm molecular geometry .
Q. What are the stability concerns for this compound under acidic or basic conditions?
- Methodological Answer : The compound shows resistance to hydrolysis with HBr or HCl under ambient conditions, as evidenced by recovery of >90% starting material after 24-hour exposure. Stability is attributed to the electron-withdrawing oxazole ring and steric protection of the methanol group .
Q. How can hydrogen-bonding interactions influence the solid-state packing of this compound?
- Methodological Answer : Graph set analysis (e.g., using Etter’s rules) reveals that the hydroxyl group forms hydrogen bonds with oxazole nitrogen atoms, leading to chain-like motifs. These interactions are critical for predicting solubility and crystallization behavior .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with exact mass 220.0463 Da (calculated for ) provides unambiguous identification. LC-MS/MS using a C18 column and methanol/water gradients achieves detection limits of <1 ppm .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing derivatives of this compound with aryl substituents?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the oxazole 5-position requires careful optimization of ligands (e.g., SPhos) and bases (K₃PO₄) to avoid ring-opening side reactions. Computational studies (DFT) predict activation barriers for meta- versus para-substituted aryl groups .
Q. What role do non-covalent interactions play in the catalytic activity of metal complexes incorporating this ligand?
- Methodological Answer : The methanol group acts as a hemilabile ligand in transition-metal complexes (e.g., Ru or Pd), where hydrogen bonding to counterions (e.g., ) stabilizes intermediates during catalysis. EXAFS and single-crystal XRD (using SHELX) quantify bond lengths and coordination geometry .
Q. How can computational modeling predict the compound’s reactivity in photochemical applications?
- Methodological Answer : TD-DFT calculations (e.g., B3LYP/6-311+G(d,p)) simulate UV-Vis spectra, showing a strong absorption band at ~290 nm due to transitions in the oxazole ring. Solvent effects (PCM model) refine predictions for excited-state behavior .
Q. What strategies mitigate racemization during stereoselective functionalization of the methanol group?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (using lipases) preserve enantiomeric excess (>95%). Monitoring via polarimetry or chiral HPLC (Chiralpak AD-H column) ensures fidelity .
Q. How does the compound’s electronic structure influence its performance in supramolecular assemblies?
Properties
IUPAC Name |
(3-methoxy-1,2-oxazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIVXOUBNHJXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307521 | |
Record name | 3-Methoxy-5-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35166-36-0 | |
Record name | 3-Methoxy-5-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35166-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.